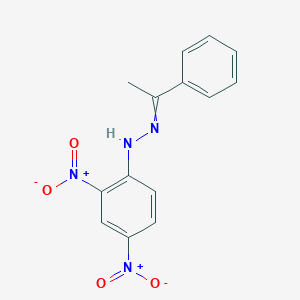

ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE, also known as acetophenone (2,4-dinitrophenyl)hydrazone, is a chemical compound with the molecular formula C14H12N4O4 and a molecular weight of 300.2695 g/mol . This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further bonded to a (2,4-dinitrophenyl)hydrazone group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethanone, 1-phenyl-, (2,4-dinitrophenyl)hydrazone typically involves the reaction of acetophenone with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using glacial acetic acid as a catalyst . The process involves heating the reactants under reflux conditions for several hours until the formation of the hydrazone derivative is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Análisis De Reacciones Químicas

Types of Reactions

ACETOPHENONE, (2,4-DINITROPHENYL)HYDRAZONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted hydrazones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Qualitative Analysis of Carbonyl Compounds

One of the primary applications of 2,4-dinitrophenylhydrazine is in the qualitative identification of aldehydes and ketones. The formation of a colored precipitate indicates the presence of a carbonyl group. This reaction is commonly referred to as the Brady's Test .

- Mechanism : The nucleophilic attack of 2,4-dinitrophenylhydrazine on the carbonyl carbon leads to the formation of a hydrazone, which can be isolated and characterized.

- Color Indicators : The resulting hydrazones typically exhibit bright yellow to orange colors, which can be quantified for analytical purposes.

Synthesis of Hydrazones

The synthesis of acetophenone, (2,4-dinitrophenyl)hydrazone serves as a model for understanding hydrazone formation from various carbonyl compounds.

Experimental Procedure

- Reagents : 0.250 g of 2,4-dinitrophenylhydrazine is dissolved in 5 ml of distilled methanol.

- Reaction : A solution of 0.500 g of acetophenone in 5 ml of ethanol is added to the reagent mixture.

- Crystallization : The mixture is allowed to stand for crystal development; if necessary, gentle heating can be applied.

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to characterize acetophenone hydrazones.

IR Spectroscopy

The IR spectra provide insights into functional groups present in the compound:

- C=N Stretching : Observed around 1625−1613 cm−1.

- N-H Stretching : Typically observed between 3500−3300 cm−1.

UV-Vis Spectroscopy

The UV-Vis spectra can be used to determine electronic transitions within the molecule:

- λmax Values : Reported λmax values for acetophenone hydrazones range from 360−389.5 nm.

Computational Studies

Computational chemistry techniques are applied to predict molecular properties and stability:

- Density Functional Theory (DFT) : Used to calculate spectroscopic parameters and optimize molecular geometries.

Case Study: Computational Analysis

A study conducted on various hydrazones using DFT revealed that:

- The most stable conformers were analyzed using Spartan software.

- Key parameters such as bond lengths and angles were calculated to understand reactivity patterns.

Mecanismo De Acción

The mechanism of action of ethanone, 1-phenyl-, (2,4-dinitrophenyl)hydrazone involves its interaction with carbonyl compounds to form stable hydrazone derivatives. This reaction is facilitated by the nucleophilic attack of the hydrazone nitrogen on the electrophilic carbonyl carbon. The resulting hydrazone derivative is stable and can be used for further chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

Acetophenone, (2,4-dinitrophenyl)hydrazone: Similar in structure but with different substituents.

Ethanone, 1-(2-hydroxyphenyl)-: Contains a hydroxy group instead of a nitro group.

Ethanone, 1-phenyl-2-phenylsulfonyl-, hydrazone: Contains a phenylsulfonyl group instead of a dinitrophenyl group

Uniqueness

This compound is unique due to its specific combination of phenyl, ethanone, and (2,4-dinitrophenyl)hydrazone groups, which confer distinct chemical reactivity and applications in various fields .

Actividad Biológica

Acetophenone, (2,4-dinitrophenyl)hydrazone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on antimicrobial, antifungal, and antioxidant properties.

Synthesis and Structural Characteristics

This compound is synthesized through a condensation reaction between acetophenone and 2,4-dinitrophenylhydrazine. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in ethanol and adding acetophenone under acidic conditions. The resulting product crystallizes as a red powdery substance.

Structural Features :

- The molecule exhibits a planar structure with a delocalized double bond in the hydrazone moiety.

- The presence of nitro groups contributes to its electronic properties, influencing its biological activity.

- Crystallographic studies reveal π–π stacking interactions between adjacent phenyl rings, which may affect its reactivity and interaction with biological targets .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains and fungi. Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibitory |

| Staphylococcus aureus | Moderate activity |

| Candida albicans | Inhibitory |

| Aspergillus niger | Moderate activity |

Research shows that the compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Antifungal Activity

In addition to antibacterial properties, this compound demonstrates antifungal activity. A study involving diarylhydrazones derived from 2,4-dinitrophenylhydrazine revealed promising antifungal potency against several fungal strains:

- Compounds derived from this hydrazone exhibited antifungal effects comparable to standard antifungal agents.

- The structure-activity relationship indicates that modifications in the hydrazone structure can enhance antifungal efficacy .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as the DPPH radical scavenging test. Findings suggest that this compound exhibits notable antioxidant activity:

- The antioxidant mechanism is primarily attributed to the electron-withdrawing effect of the nitro groups, which facilitate the donation of hydrogen atoms to free radicals.

- Comparative studies show that metal complexes of 2,4-dinitrophenylhydrazine exhibit higher antioxidant activities than the free ligand itself .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various hydrazones revealed that this compound effectively inhibited the growth of Pseudomonas aeruginosa and Escherichia coli, showcasing its potential as an antimicrobial agent .

- Antioxidant Properties : In vitro studies demonstrated that this hydrazone exhibited strong scavenging efficiency against DPPH radicals. The results indicated that it could serve as a potential therapeutic agent for oxidative stress-related disorders .

Propiedades

Número CAS |

1677-87-8 |

|---|---|

Fórmula molecular |

C14H12N4O4 |

Peso molecular |

300.27 g/mol |

Nombre IUPAC |

2,4-dinitro-N-[(Z)-1-phenylethylideneamino]aniline |

InChI |

InChI=1S/C14H12N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h2-9,16H,1H3/b15-10- |

Clave InChI |

IMTAQIPVTJOORO-GDNBJRDFSA-N |

SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |

SMILES isomérico |

C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2 |

SMILES canónico |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2 |

Key on ui other cas no. |

1677-87-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.